N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE
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Overview
Description
N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthalenylidene core, followed by the introduction of the dimethylanilino and ethoxybenzenesulfonamide groups. Common reagents used in these reactions include aniline derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: In industrial settings, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity through various pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide
- **N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
Uniqueness
N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C26H24N2O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-4-32-19-11-13-20(14-12-19)33(30,31)28-24-16-25(26(29)22-8-6-5-7-21(22)24)27-23-15-17(2)9-10-18(23)3/h5-16,27H,4H2,1-3H3/b28-24- |
InChI Key |
IESRZFXQPKDBKY-COOPMVRXSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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